o,o'-Bis(trifluoroacetyl)-p-cresol
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Overview
Description
o,o’-Bis(trifluoroacetyl)-p-cresol is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoroacetyl groups attached to a p-cresol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o,o’-Bis(trifluoroacetyl)-p-cresol typically involves the reaction of p-cresol with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials:
p-Cresol and trifluoroacetic anhydride.Catalyst: A suitable acid catalyst such as sulfuric acid.
Reaction Conditions: The reaction is carried out at a temperature range of 0-50°C under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of o,o’-Bis(trifluoroacetyl)-p-cresol may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
o,o’-Bis(trifluoroacetyl)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
o,o’-Bis(trifluoroacetyl)-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which o,o’-Bis(trifluoroacetyl)-p-cresol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can enhance the compound’s reactivity and binding affinity, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar Compounds
N-Trifluoroacetyl-O,O’-bis(trimethylsilyl)metanephrine: Similar in structure but with trimethylsilyl groups instead of trifluoroacetyl groups.
1,2-Bis(trifluoroacetyl)hydrazine: Contains two trifluoroacetyl groups but with a hydrazine backbone.
Uniqueness
o,o’-Bis(trifluoroacetyl)-p-cresol is unique due to its specific combination of trifluoroacetyl groups and a p-cresol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H6F6O3 |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-hydroxy-5-methyl-3-(2,2,2-trifluoroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C11H6F6O3/c1-4-2-5(8(19)10(12,13)14)7(18)6(3-4)9(20)11(15,16)17/h2-3,18H,1H3 |
InChI Key |
SEYPGMFRDCTKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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